5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo-
Description
Structure and Synthesis:
The compound "5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo-" is a thiazolidine-2,4-dione (TZD) derivative featuring a 4-chlorophenyl group at position 3 and an acetic acid moiety at position 3. Its synthesis typically involves multi-step protocols, including:
Vilsmeier–Haack reaction to generate intermediates like 2,4-dichloro-1,3-thiazol-5-carbaldehyde .
Condensation with 4-(4-chlorophenyl)-3-thiosemicarbazide to form a thiosemicarbazone intermediate .
Thia-Michael addition with dimethyl acetylenedicarboxylate, followed by cyclization to yield the final product .
Properties
CAS No. |
78951-12-9 |
|---|---|
Molecular Formula |
C11H8ClNO4S |
Molecular Weight |
285.70 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C11H8ClNO4S/c12-6-1-3-7(4-2-6)13-10(16)8(5-9(14)15)18-11(13)17/h1-4,8H,5H2,(H,14,15) |
InChI Key |
DQZYRCPWEVAJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=O)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- typically involves the reaction of 4-chlorophenyl isothiocyanate with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in treating bacterial infections.
Medicine: Research has shown that thiazolidine derivatives possess anticancer properties, making this compound a candidate for cancer drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity
Mechanism of Action
The mechanism of action of 5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-2,4-dione Derivatives
Table 1: Structural and Functional Comparison
Key Differences :
Thioxo vs. Dioxo: Compounds with a 2-thioxo group (e.g., ) exhibit altered tautomerism and hydrogen-bonding capacity, which may influence receptor binding compared to the target compound’s 2,4-dioxo motif .
Synthetic Complexity :
- The target compound’s synthesis requires specialized steps like thia-Michael addition (65% yield) , whereas simpler analogs (e.g., ) are synthesized via one-step condensations .
Table 2: Physicochemical and Pharmacological Data
Biological Activity
5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and antitumoral effects. Additionally, it highlights recent research findings and case studies that elucidate the mechanisms underlying these activities.
Chemical Structure
The compound can be characterized by its chemical formula and its structural features include:
- A thiazolidine ring
- Two keto groups (dioxo)
- A chlorophenyl substituent
Antibacterial Activity
Recent studies have demonstrated that derivatives of 5-thiazolidineacetic acid exhibit potent antibacterial properties. For instance, a series of synthesized compounds showed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 0.29 to 2.34 µM, indicating their potential as effective antibacterial agents .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 0.29 | Pseudomonas aeruginosa |
| Compound B | 0.5 | Staphylococcus aureus |
Antifungal Activity
The antifungal properties of this compound class have also been explored. In vitro studies revealed that certain derivatives exhibited significant antifungal activity against strains such as Candida albicans. The mechanism of action appears to involve disruption of fungal cell membrane integrity .
Antitumoral Activity
Research has indicated that 5-thiazolidineacetic acid derivatives possess antitumoral effects. For example, compounds were tested against human cancer cell lines, showing cytotoxicity that correlates with their structural modifications. The presence of the chlorophenyl group was found to enhance the cytotoxicity against breast cancer cells .
Enzyme Inhibition
One proposed mechanism for the biological activity of these compounds is their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. For instance, they may act as competitive inhibitors of aldose reductase, an enzyme implicated in diabetic complications .
Reactive Oxygen Species (ROS) Generation
Another mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This oxidative stress leads to cellular damage and ultimately cell death .
Case Studies
- Antibacterial Efficacy : In a study assessing the antibacterial efficacy of various thiazolidine derivatives, it was found that modifications at the C5 position significantly influenced activity levels. Compounds with bulky substituents showed enhanced activity against resistant strains .
- Antitumor Activity : A case study involving human breast cancer cell lines demonstrated that specific derivatives could reduce cell viability by over 70% at concentrations as low as 10 µM. This suggests a strong potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo-?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and ketones/aldehydes in a DMF-acetic acid solvent system. Reaction optimization includes adjusting stoichiometric ratios (e.g., 1:1:2 molar ratios for reactants) and reflux duration (typically 2–4 hours) to improve yield . Recrystallization from DMF-ethanol mixtures is recommended for purification.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR/IR : Confirm functional groups (e.g., dioxo-thiazolidine ring, chlorophenyl substituents) and stereochemistry.
- X-ray diffraction (XRD) : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding) .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow guidelines for thiazolidine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid/DMF vapors .
- Waste disposal : Neutralize acidic byproducts before disposal and adhere to institutional chemical hygiene plans .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : Apply factorial designs to evaluate critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can model nonlinear relationships between reaction time (2–6 hours) and yield. Response Surface Methodology (RSM) identifies optimal conditions while minimizing experimental runs .
Q. What strategies address contradictions in reported bioactivity data for thiazolidine-dioxo derivatives?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., MIC tests for antibacterial activity) and validate via:
- Dose-response curves : Ensure consistent potency measurements.
- In silico docking : Compare binding affinities with target proteins (e.g., bacterial enzymes) to resolve mechanistic discrepancies .
Q. How can reaction mechanisms involving this compound be studied experimentally?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C/²H) to track intermediates in cyclocondensation reactions. Kinetic studies (e.g., time-resolved FTIR) monitor intermediate formation, while computational reaction path searches (e.g., via quantum chemistry software) predict transition states .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-31G*) with Molecular Dynamics (MD) simulations to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
Q. How can researchers assess the environmental impact and degradation pathways of this compound?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity) and analyze degradation products via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
